4-(3,3-Dimethylbutylsulfonyl)-2-(pyrazol-1-ylmethyl)morpholine
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Overview
Description
Starting Materials: 3,3-Dimethylbutylsulfonyl chloride and the morpholine derivative.
Reaction Conditions: The reaction is typically performed in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutylsulfonyl)-2-(pyrazol-1-ylmethyl)morpholine typically involves multiple steps:
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Formation of the Pyrazolylmethyl Intermediate
Starting Materials: Pyrazole, formaldehyde, and a suitable base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium at room temperature to form the pyrazolylmethyl intermediate.
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Synthesis of the Morpholine Derivative
Starting Materials: Morpholine and the pyrazolylmethyl intermediate.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, often under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: The pyrazolylmethyl group can be reduced under specific conditions, altering the electronic properties of the compound.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyrazolylmethyl derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific electronic or mechanical properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development:
Therapeutic Agents: It may serve as a lead compound for the development of new therapeutic agents.
Industry
Chemical Manufacturing: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbutylsulfonyl)-2-(pyrazol-1-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazolylmethyl group can modulate the electronic environment, enhancing binding affinity and specificity. These interactions can alter the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,3-Dimethylbutylsulfonyl)-2-(methyl)morpholine: Lacks the pyrazolylmethyl group, which may reduce its biological activity.
4-(3,3-Dimethylbutylsulfonyl)-2-(phenylmethyl)morpholine: Contains a phenylmethyl group instead of a pyrazolylmethyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
4-(3,3-Dimethylbutylsulfonyl)-2-(pyrazol-1-ylmethyl)morpholine is unique due to the presence of both the pyrazolylmethyl and dimethylbutylsulfonyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
4-(3,3-dimethylbutylsulfonyl)-2-(pyrazol-1-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3S/c1-14(2,3)5-10-21(18,19)17-8-9-20-13(12-17)11-16-7-4-6-15-16/h4,6-7,13H,5,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYQNDVUDABEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCS(=O)(=O)N1CCOC(C1)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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